molecular formula C8H8BFO2 B12965655 (E)-(2-Fluorostyryl)boronic acid

(E)-(2-Fluorostyryl)boronic acid

Cat. No.: B12965655
M. Wt: 165.96 g/mol
InChI Key: XUDLSHDFOQZUEO-AATRIKPKSA-N
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Description

(E)-(2-Fluorostyryl)boronic acid is an organic compound that contains a boronic acid functional group attached to a fluorinated styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-(2-Fluorostyryl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halogenated styrene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (E)-(2-Fluorostyryl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(E)-(2-Fluorostyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(2-Fluorostyryl)boronic acid in chemical reactions involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the styryl group to the target molecule, forming a new carbon-carbon bond. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the substrates .

Comparison with Similar Compounds

  • (E)-(2-Bromostyryl)boronic acid
  • (E)-(2-Chlorostyryl)boronic acid
  • (E)-(2-Iodostyryl)boronic acid

Comparison: (E)-(2-Fluorostyryl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. The fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C8H8BFO2

Molecular Weight

165.96 g/mol

IUPAC Name

[(E)-2-(2-fluorophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H8BFO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+

InChI Key

XUDLSHDFOQZUEO-AATRIKPKSA-N

Isomeric SMILES

B(/C=C/C1=CC=CC=C1F)(O)O

Canonical SMILES

B(C=CC1=CC=CC=C1F)(O)O

Origin of Product

United States

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